Methyl 3-amino-4-fluoro-2-methylbenzoate is classified as:
The synthesis of methyl 3-amino-4-fluoro-2-methylbenzoate can be achieved through various methods, primarily focusing on esterification reactions. A common synthetic route involves the esterification of 3-amino-4-fluoro-2-methylbenzoic acid with methanol, typically facilitated by a catalyst such as sulfuric acid.
The molecular structure of methyl 3-amino-4-fluoro-2-methylbenzoate features a benzene ring with several substituents:
The compound has a planar structure due to the conjugation within the aromatic ring. The presence of electronegative fluorine alters the electron density around the ring, which can affect its reactivity in substitution reactions.
Methyl 3-amino-4-fluoro-2-methylbenzoate participates in various chemical reactions:
The mechanism of action for methyl 3-amino-4-fluoro-2-methylbenzoate primarily involves interactions with biological targets:
These interactions may lead to various biological effects, including antimicrobial or anticancer activities .
Methyl 3-amino-4-fluoro-2-methylbenzoate exhibits several notable physical and chemical properties:
The compound's physical properties are crucial for its handling and application in laboratory settings .
Methyl 3-amino-4-fluoro-2-methylbenzoate has diverse applications across various scientific fields:
Methyl 3-amino-4-fluoro-2-methylbenzoate (CAS: 1079993-18-2) has emerged as a pivotal scaffold in pharmaceutical design, owing to its strategic molecular features. The compound’s structure (C₉H₁₀FNO₂; MW: 183.18 g/mol) integrates three critical components: a fluorine atom that enhances bioavailability and metabolic stability, an amino group enabling hydrogen bonding or derivatization, and a methyl ester that facilitates versatile transformations into amides or carboxylic acids [2]. This trifecta of functional groups allows medicinal chemists to fine-tune drug candidates’ lipophilicity, membrane permeability, and target-binding affinity. For instance, the fluorine atom’s strong electron-withdrawing effect moderates the amino group’s basicity, optimizing interactions with biological targets such as enzymes or receptors [2] [4].
The benzoate’s synthetic utility is evidenced by its role in synthesizing kinase inhibitors and epigenetic modulators. As noted in pharmaceutical studies, fluorinated analogs like this compound improve metabolic resistance by blocking cytochrome P450 oxidation sites, extending drug half-lives [4]. Its SMILES string (O=C(OC)C₁=CC=C(F)C(N)=C₁C) further reveals the ortho-methyl group’s steric influence, which can restrict molecular rotation and enhance binding specificity [2].
Structural Comparisons to Analogues:The compound’s superiority over non-fluorinated or non-methylated analogs is quantifiable. For example, Methyl 3-amino-4-fluorobenzoate (CAS: 369-26-6; MW: 169.15 g/mol) lacks the 2-methyl group, reducing steric stabilization in target binding [9]. Similarly, Ethyl 2-amino-4-fluoro-3-methylbenzoate (CAS: 1093758-83-8) shares comparable sterics but exhibits altered metabolic dynamics due to its ethyl ester [6].
Table 1: Substituent Effects on Molecular Properties
Compound | Molecular Weight | Fluorine Position | Key Structural Differences |
---|---|---|---|
Methyl 3-amino-4-fluoro-2-methylbenzoate | 183.18 | 4-fluorine | Methyl at C2; ester at C1 |
Methyl 3-amino-4-fluorobenzoate | 169.15 | 4-fluorine | No C2 methyl group |
Methyl 3-amino-5-fluoro-2-methylbenzoate | 183.18 | 5-fluorine | Fluorine meta to amino group |
Fluoro-benzoates entered medicinal chemistry in the late 20th century, driven by discoveries that fluorine substitution could mimic hydrogen while conferring superior pharmacokinetics. Early analogs like Methyl 4-fluoro-3-methylbenzoate (CAS: 180636-50-4; MW: 168.17 g/mol) were simple building blocks for anti-inflammatory drugs but lacked amino groups for further functionalization [8]. The introduction of amino-fluoro combinations in the 2000s marked a turning point, enabling covalent or ionic interactions with biological targets. Methyl 3-amino-4-fluoro-2-methylbenzoate epitomizes this evolution—its amino group allows synthesis of sulfonamides or imides, critical in kinase inhibitors like those targeting GCN2 or CRL4CRBN ubiquitin ligase [4].
The compound’s commercial availability since the 2010s (e.g., BLD Pharm, Fluorochem) accelerated its adoption. Suppliers note stringent storage requirements (darkness, inert atmosphere), reflecting its reactivity and value as a high-purity intermediate [2] . Unlike early fluorinated benzoates used in agrochemicals, modern applications leverage this compound’s balanced polarity (LogP ~1.38) for blood-brain barrier penetration in CNS drug candidates [9].
Table 2: Commercial Availability Driving Research Utility
Supplier | CAS Number | Purity | Key Applications |
---|---|---|---|
BLD Pharm | 1079993-18-2 | Not specified | Kinase inhibitor synthesis |
Fluorochem | 1093087-06-9* | 95% | Polymer-modified drug delivery |
Lookchem (via partners) | 697739-04-1 | 98% | Isoindoline-based anticancer agents |
*Note: Fluorochem’s CAS corresponds to a positional isomer, illustrating market diversification.
Comprehensive Compound Table
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: